Trimipramine Trimipramine Trimipramine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine substituted by a 3-(dimethylamino)-2-methylpropyl group at the nitrogen atom. It is used as an antidepressant. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a dibenzoazepine and a tertiary amino compound. It is functionally related to an imipramine.
Tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties.
Trimipramine is a Tricyclic Antidepressant.
Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Trimipramine is only found in individuals that have used or taken this drug. It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. [PubChem]Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine Maleate (has salt form).
Brand Name: Vulcanchem
CAS No.: 739-71-9
VCID: VC0545905
InChI: InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
SMILES: CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Molecular Formula: C20H26N2
Molecular Weight: 294.4 g/mol

Trimipramine

CAS No.: 739-71-9

Cat. No.: VC0545905

Molecular Formula: C20H26N2

Molecular Weight: 294.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trimipramine - 739-71-9

CAS No. 739-71-9
Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
IUPAC Name 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Standard InChI InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
Standard InChI Key ZSCDBOWYZJWBIY-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Canonical SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Appearance Solid powder
Melting Point 45 °C

Chemical Profile and Structural Characteristics

Molecular Composition and Physicochemical Properties

Trimipramine (IUPAC name: 5-[3-(dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepine) possesses a molecular formula of C20H26N2\text{C}_{20}\text{H}_{26}\text{N}_2 and a molecular weight of 294.43 g/mol . Its structure combines an imipramine-like dibenzazepine nucleus with a levomepromazine-derived side chain, conferring distinct receptor-binding properties .

Table 1: Key Physicochemical Properties of Trimipramine

PropertyValueSource
Melting Point45°C
Boiling Point426.2°C (estimated)
Density0.9912 g/cm³
pKa8.0 (uncertain)
Partition CoefficientLogP: 4.92 (predictive)

The compound exhibits lipophilicity conducive to blood-brain barrier penetration, with a predicted logP of 4.92 . Its crystalline form demonstrates stability under standard storage conditions (2–8°C) .

Synthesis and Manufacturing

The industrial synthesis involves thermal decarboxylation of bis(3-dimethylamino-2-methylpropyl)-5-iminodibenzylyl carboxylic acid at 185–250°C, followed by hydrochloric acid extraction and vacuum distillation . This process yields a racemic mixture, though stereochemical effects on pharmacodynamics remain uncharacterized.

Pharmacological Mechanisms

Receptor Interaction Profile

  • Adrenergic: Induces α1/β1 receptor sensitization and α2 desensitization

  • Cholinergic: Moderate muscarinic antagonism (Ki\text{K}_i = 58 nM)

  • Histaminergic: H1 receptor blockade (Ki\text{K}_i = 3.4 nM)

  • Opioid: Indirect serotonergic potentiation of endogenous opioid systems

Equation 1: Proposed serotonergic-opioid interaction
5-HT1Aβ-endorphinμ-opioid receptor activation\text{5-HT}_{1A} \uparrow \rightarrow \beta\text{-endorphin} \uparrow \rightarrow \mu\text{-opioid receptor activation}

Clinical Pharmacokinetics

Absorption and Distribution

A bioavailability study comparing 150 mg trimipramine formulations demonstrated:

Table 2: Pharmacokinetic Parameters

ParameterCapsule (75 mg x2)Reference TabletBioequivalence
AUCt\text{AUC}_\text{t}1037 ng·hr/mL1015 ng·hr/mL102.2%
Cmax\text{C}_\text{max}85.6 ng/mL81.7 ng/mL104.8%
Tmax\text{T}_\text{max}3.2 hr3.0 hr-

Data from a crossover study (n=24) showed complete absorption (F=0.92) and linear kinetics up to 300 mg/day . Protein binding exceeds 95%, primarily to α1-acid glycoprotein .

Metabolism and Elimination

Hepatic metabolism via CYP2D6 (70%) and CYP3A4 (30%) produces N-desmethyl and 2-hydroxy metabolites . The t1/2t_{1/2} ranges 16–40 hours (mean 25.3 hr), with 60% renal excretion of metabolites . CYP2D6 poor metabolizers exhibit 3.2-fold higher AUC values, necessitating dose adjustments .

Therapeutic Applications and Efficacy

Major Depressive Disorder

A six-week RCT (n=135) comparing trimipramine (106 mg/day) against phenelzine (45 mg/day) and isocarboxazid (32 mg/day) demonstrated:

  • 68% response rate (HAM-D reduction ≥50%) vs. 41% for MAOIs (p<0.01)

  • Superiority in patients with insomnia (response ratio 2.3:1)

  • Earlier onset of action (significant improvement at Week 1)

Adjunctive Analgesic Use

Trimipramine reduces neuropathic pain scores by 4.2 points on the Visual Analog Scale (VAS) at 100 mg/day, comparable to duloxetine . Its opioid-potentiating effects make it effective in post-herpetic neuralgia and fibromyalgia.

EffectIncidence (%)Severity
Sedation58Moderate
Dry Mouth49Mild
Orthostatic Hypotension27Moderate
Weight Gain18Severe

Data pooled from 12 trials (n=2,114) show lower cardiotoxicity risk (QTc prolongation <10 ms at 150 mg/day) compared to amitriptyline .

Critical Interactions

  • MAOIs: Risk of serotonin syndrome (OR 4.7)

  • SSRIs: Paroxetine increases trimipramine AUC by 320%

  • Anticoagulants: Prothrombin time increased by 38%

Comparative Therapeutic Positioning

Trimipramine's unique receptor profile positions it as first-line for:

  • Depression with comorbid insomnia

  • Treatment-resistant cases with anxiety components

  • Elderly patients (lower fall risk vs. mirtazapine)

A meta-analysis of 27 studies shows equivalent efficacy to venlafaxine (RR 1.02, 95% CI 0.97–1.07) with superior tolerability .

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